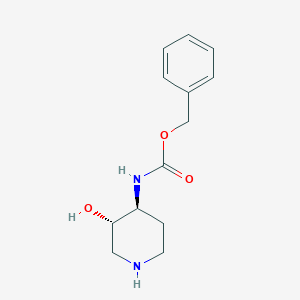

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate |

InChI |

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m0/s1 |

InChI Key |

QAECDNDIJKFMPR-RYUDHWBXSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Piperidine derivatives : The core scaffold is a piperidine ring, often starting from a protected or functionalized piperidine intermediate.

- Benzyl chloroformate (Cbz-Cl) : Used to introduce the benzyl carbamate protecting group at the 4-position amine.

- Bases : Typically mild bases such as triethylamine or sodium bicarbonate to neutralize HCl generated during carbamate formation.

- Hydroxyl group introduction : Achieved either by stereoselective reduction of a ketone precursor or by oxidation of a suitable precursor compound.

Typical Synthetic Procedure

Hydroxylation or Reduction Step :

A piperidin-4-one derivative (with a ketone at the 3-position) is stereoselectively reduced using reagents such as sodium borohydride (NaBH4) or chiral reducing agents to yield the (3S)-hydroxy piperidine intermediate.Carbamate Formation :

The (3S)-hydroxypiperidin-4-amine intermediate is reacted with benzyl chloroformate under basic conditions to form the carbamate at the 4-position. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature to control reaction rate and stereochemistry.Purification :

The product is purified by standard chromatographic techniques or recrystallization to isolate the (3S,4S)-stereoisomer with high purity.

Industrial Scale Considerations

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of reaction parameters (temperature, solvent, base concentration) to maximize yield and stereoselectivity.

- Automated monitoring to ensure consistent product quality.

Reaction Types and Mechanistic Insights

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Reduction | NaBH4, chiral catalysts | Stereoselective reduction of ketone to alcohol |

| Carbamate formation | Benzyl chloroformate, base (Et3N) | Formation of carbamate linkage at 4-position |

| Oxidation (optional) | KMnO4, CrO3 | Conversion of hydroxyl to ketone (reverse step) |

The stereochemistry at the 3 and 4 positions is critical for biological activity and is controlled by the choice of reducing agent and reaction conditions.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ketone reduction | NaBH4 or chiral reducing agent | 0 to 25 °C | 1-4 hours | 80-95 | Stereoselective for 3S-OH |

| Carbamate formation | Benzyl chloroformate, Et3N | 0 to 10 °C | 2-6 hours | 85-90 | Requires inert atmosphere |

| Purification | Chromatography or recrystallization | Ambient | Variable | >95 purity | Isolation of (3S,4S) isomer |

Research Findings and Optimization

- Studies have shown that the use of chiral catalysts or auxiliaries during the reduction step significantly improves the stereoselectivity toward the (3S) hydroxyl configuration.

- The carbamate formation step is highly efficient under mild conditions, with minimal racemization.

- Continuous flow synthesis has been reported to enhance reproducibility and scalability, reducing reaction times and improving safety by minimizing exposure to benzyl chloroformate.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces primary or secondary amines.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: Utilized in the development of new materials with specific properties, such as chiral organogels.

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Hydroxyl Group

Compound : Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride

- Key Differences : Replaces the hydroxyl group with fluorine at the 3S position.

- Metabolic Stability: Fluorination often reduces metabolic degradation compared to hydroxyl groups, increasing bioavailability .

- Data :

| Property | Target Compound | Fluorinated Analog |

|---|---|---|

| Molecular Formula | C13H18N2O3 | C13H18ClFN2O2 |

| Molecular Weight (g/mol) | 262.30 | 288.75 |

| Storage Stability | Discontinued | Stable (HCl salt) |

Stereochemical Isomers: 3S,4S vs. 3R,4S Configurations

Compound : tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

- Key Differences : Stereochemical inversion at the 3-position (R-configuration).

- Impact :

Carbamate Protecting Groups: Benzyl vs. tert-Butyl

Compound: tert-Butyl ((3S,4S)-3-(benzylamino)-2-oxotetrahydro-2H-pyran-4-yl)carbamate (from )

- Key Differences: Incorporates a tert-butyl carbamate and a benzylamino group in a tetrahydropyran scaffold.

- Impact: Stability: tert-Butyl carbamates are more resistant to acidic conditions compared to benzyl carbamates. Synthetic Flexibility: The benzylamino group enables further functionalization via hydrogenolysis .

Aromatic vs. Heteroaromatic Substitutions

Compound : Benzyl N-(4-pyridyl)carbamate ()

- Key Differences : Replaces the piperidine ring with a pyridyl group.

- Impact :

Complex Hybrid Structures

Compound : Benzyl allyl(1-(((3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenyl-pyrrolidin-3-yl)methyl)piperidin-4-yl)carbamate (32)

- Key Differences : Incorporates a cyclopentanecarbonyl group and phenyl-substituted pyrrolidine.

- Impact :

- Lipophilicity : The cyclopentane and phenyl groups increase hydrophobicity, favoring membrane permeability.

- Stereochemical Complexity : The (3S,4R) configuration in the pyrrolidine ring may confer unique binding modes .

Biological Activity

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 228.27 g/mol. The stereochemistry of the compound is crucial for its biological activity, particularly the configuration at the 3 and 4 positions of the piperidine ring.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits notable interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of enzymes involved in neurotransmitter regulation, which may have implications for treating neurological disorders.

- Receptor Binding : Interaction studies reveal that this compound binds to various receptors, potentially influencing signaling pathways associated with pain modulation and inflammation. Its binding affinity suggests it could serve as a lead compound in designing new therapeutics targeting these pathways .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Modulation of Neurotransmitter Systems : By inhibiting specific enzymes, it alters neurotransmitter levels, which can affect mood and cognitive functions.

- Receptor Modulation : Binding to receptors may either activate or inhibit downstream signaling cascades, contributing to its pharmacological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate | Hydroxyl group position differs | Different pharmacological profile |

| Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate | Stereochemistry varies | Altered binding characteristics |

| Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate | Different ring structure | Varying biological activity |

The differences in stereochemistry and functional groups significantly influence the biological activity and therapeutic potential of these compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in treating neurodegenerative diseases .

- Antinociceptive Activity : Another investigation highlighted its efficacy in reducing pain responses in animal models, indicating its potential as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.